molecular formula C14H17BrN2 B1483490 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole CAS No. 2097963-46-5

4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole

Cat. No.: B1483490
CAS No.: 2097963-46-5
M. Wt: 293.2 g/mol
InChI Key: MRRUIQYAKVXJPB-UHFFFAOYSA-N
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Description

4-Bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This particular compound features a bromine atom, an isobutyl group, a methyl group, and a phenyl group attached to the pyrazole ring, making it a unique and interesting molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-bromopyrazole with isobutyl bromide, methyl iodide, and phenylhydrazine in the presence of a base such as potassium carbonate can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact methods may vary depending on the scale and desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and other substituents on the pyrazole ring can influence its binding affinity to enzymes or receptors. This interaction can modulate biological pathways, leading to various effects such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the isobutyl and phenyl groups contribute to its overall stability and binding properties.

Properties

IUPAC Name

4-bromo-5-methyl-1-(2-methylpropyl)-3-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2/c1-10(2)9-17-11(3)13(15)14(16-17)12-7-5-4-6-8-12/h4-8,10H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRUIQYAKVXJPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(C)C)C2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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